molecular formula C25H23ClN2O3 B11621885 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

Cat. No.: B11621885
M. Wt: 434.9 g/mol
InChI Key: PYKKINWQNKDMGG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorophenyl and methylphenoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The chlorophenyl and methylphenoxyethoxy groups are then introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinazolin-4(3H)-one: A simpler analog with similar core structure but lacking the methylphenoxyethoxy group.

    3-(2-[2-(4-methylphenoxy)ethoxy]ethyl)quinazolin-4(3H)-one: Another analog with a different substitution pattern on the quinazolinone core.

Uniqueness

2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O3/c1-18-6-12-21(13-7-18)31-17-16-30-15-14-28-24(19-8-10-20(26)11-9-19)27-23-5-3-2-4-22(23)25(28)29/h2-13H,14-17H2,1H3

InChI Key

PYKKINWQNKDMGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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